Methyl [(4-ethoxyphenyl)sulfonyl]acetate
Description
Methyl [(4-ethoxyphenyl)sulfonyl]acetate is an organic compound with the molecular formula C11H14O5S It is a sulfonyl ester that features a methyl acetate group attached to a 4-ethoxyphenyl sulfonyl moiety
Properties
IUPAC Name |
methyl 2-(4-ethoxyphenyl)sulfonylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-3-16-9-4-6-10(7-5-9)17(13,14)8-11(12)15-2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAOJMZGFKUPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-ethoxyphenyl)sulfonyl]acetate typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
[ \text{4-ethoxybenzenesulfonyl chloride} + \text{methyl acetate} \xrightarrow{\text{triethylamine}} \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4-ethoxyphenyl)sulfonyl]acetate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl ester group can be displaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield the corresponding sulfonic acid and methanol.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols, typically under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride, often in anhydrous ether solvents.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides or sulfonate esters.
Hydrolysis: Products are 4-ethoxybenzenesulfonic acid and methanol.
Reduction: Products include 4-ethoxyphenyl sulfide and methanol.
Scientific Research Applications
Methyl [(4-ethoxyphenyl)sulfonyl]acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material Science: It can be used in the preparation of sulfonated polymers, which are useful in various industrial applications.
Mechanism of Action
The mechanism of action of Methyl [(4-ethoxyphenyl)sulfonyl]acetate in chemical reactions typically involves the activation of the sulfonyl group, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4-methylphenyl)sulfonyl]acetate
- Ethyl [(4-ethoxyphenyl)sulfonyl]acetate
- Methyl [(4-chlorophenyl)sulfonyl]acetate
Uniqueness
Methyl [(4-ethoxyphenyl)sulfonyl]acetate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the ethoxy group can provide steric or electronic effects.
Biological Activity
Methyl [(4-ethoxyphenyl)sulfonyl]acetate is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its effects on various biological systems, including its anti-inflammatory, antimicrobial, and anticancer properties. The information is synthesized from diverse research studies, providing a comprehensive overview of the compound's biological profile.
Chemical Structure and Properties
This compound can be characterized by its chemical structure, which features a sulfonyl group attached to an ethoxy-substituted phenyl ring and an acetate moiety. This structural configuration is significant in determining its biological activity.
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| Sulfonyl Group | -SO2 |
| Ethoxy Group | -O-CH2-CH3 |
| Acetate Moiety | -COOCH3 |
Anti-inflammatory Activity
Research indicates that compounds with similar sulfonyl structures exhibit anti-inflammatory properties. For instance, studies on N-methylsulfonyl-indole derivatives have demonstrated significant inhibition of inflammatory markers such as TNF-α and COX enzymes . this compound may exhibit similar mechanisms due to the presence of the sulfonyl group.
Antimicrobial Activity
The antimicrobial potential of sulfonamide derivatives has been widely studied. Compounds structurally related to this compound showed selective antibacterial activity against Gram-negative bacteria such as E. coli and Salmonella enterica . This suggests that this compound could possess similar antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For example, compounds with sulfonamide groups have shown promising results in inhibiting cancer cell proliferation across various cell lines . The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can enhance anticancer activity, suggesting that this compound may also have significant anticancer effects.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α, COX enzymes | |
| Antimicrobial | Activity against E. coli, S. enterica | |
| Anticancer | Inhibition of cell proliferation |
Case Studies and Research Findings
- Anti-inflammatory Studies : In vitro assays demonstrated that compounds related to this compound showed significant inhibition of COX-2 and 5-LOX activities, crucial in inflammatory processes .
- Antimicrobial Testing : A study reported that several sulfonamide derivatives exhibited selective antibacterial activity against multiple pathogens, supporting the hypothesis that this compound could be effective as an antimicrobial agent .
- Anticancer Research : A recent investigation into sulfonamide derivatives revealed IC50 values indicating potent antiproliferative effects against various cancer cell lines, suggesting that structural modifications could lead to enhanced therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
